molecular formula C16H13N3 B10785019 2-(1H-imidazol-5-ylmethyl)-9H-carbazole

2-(1H-imidazol-5-ylmethyl)-9H-carbazole

Cat. No.: B10785019
M. Wt: 247.29 g/mol
InChI Key: SHWQRVBJVFBWGP-UHFFFAOYSA-N
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Description

2-(1H-imidazol-5-ylmethyl)-9H-carbazole is a heterocyclic compound that combines the structural features of both imidazole and carbazole Imidazole is a five-membered ring containing two nitrogen atoms, while carbazole is a tricyclic aromatic compound consisting of two benzene rings fused on either side of a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-5-ylmethyl)-9H-carbazole typically involves the construction of the imidazole ring followed by its attachment to the carbazole moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can then be coupled with carbazole derivatives . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-5-ylmethyl)-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and carbazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted imidazole and carbazole derivatives.

Scientific Research Applications

2-(1H-imidazol-5-ylmethyl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-5-ylmethyl)-9H-carbazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions and participate in coordination chemistry, while the carbazole moiety can engage in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-ylmethyl)-9H-carbazole
  • 2-(1H-imidazol-4-ylmethyl)-9H-carbazole
  • 2-(1H-imidazol-2-ylmethyl)-9H-carbazole

Uniqueness

2-(1H-imidazol-5-ylmethyl)-9H-carbazole is unique due to the specific position of the imidazole ring attachment, which can influence its chemical reactivity and biological activity. The position of the imidazole ring can affect the electronic distribution and steric interactions, leading to differences in the compound’s properties compared to its isomers .

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-(1H-imidazol-5-ylmethyl)-9H-carbazole

InChI

InChI=1S/C16H13N3/c1-2-4-15-13(3-1)14-6-5-11(8-16(14)19-15)7-12-9-17-10-18-12/h1-6,8-10,19H,7H2,(H,17,18)

InChI Key

SHWQRVBJVFBWGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC4=CN=CN4

Origin of Product

United States

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